Benzofuran-3-carbaldehyde
Overview
Description
Benzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H6O2 . It is also known by other names such as 1-Benzofuran-3-Carbaldehyde and 3-Benzofurancarboxaldehyde . It is a bioactive chemical and can be used for the synthesis of active compounds .
Synthesis Analysis
Benzofuran-3-carbaldehyde can be synthesized through various methods. One such method involves the heterocyclization of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method involves the construction of two fused rings from nonaromatic precursors .Molecular Structure Analysis
The molecular structure of Benzofuran-3-carbaldehyde consists of a benzofuran ring attached to a carbaldehyde group . The molecular weight of this compound is 146.14 g/mol .Chemical Reactions Analysis
Benzofuran-3-carbaldehyde can undergo various chemical reactions. For instance, it can participate in radical reactions with heteroatom-centered super-electron-donors . It can also be involved in the synthesis of 3-substituted benzofurans .Physical And Chemical Properties Analysis
Benzofuran-3-carbaldehyde has a molecular weight of 146.14 g/mol and a molecular formula of C9H6O2 . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including Benzofuran-3-carbaldehyde, have been found to exhibit strong anti-tumor activities . For instance, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Antibacterial Properties
Benzofuran compounds are known for their antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Effects
Benzofuran compounds have been shown to possess anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.
Anti-Viral Applications
The anti-viral activity of Benzofuran compounds is another significant area of application . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anti-Inflammatory and Analgesic Properties
Benzofuran derivatives have been reported to exhibit anti-inflammatory and analgesic properties . These properties could be exploited in the development of pain relief and anti-inflammatory medications.
Anti-Depressant Potential
Some substituted benzofurans have shown anti-depressant activities . This suggests potential applications in the field of mental health and the development of new anti-depressant drugs.
Chemical Synthesis
Benzofuran compounds, including Benzofuran-3-carbaldehyde, are used in chemical synthesis . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems .
Drug Design and Discovery
Given the diverse pharmacological activities of benzofuran derivatives, they have attracted much attention in drug design and discovery . Their broad range of clinical uses indicate the diverse pharmacological activities of this series of compounds .
Mechanism of Action
Target of Action
Benzofuran-3-carbaldehyde, a bioactive chemical , is a part of the benzofuran compounds class, which are ubiquitous in nature . These compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
It’s known that some substituted benzofurans have shown significant cell growth inhibitory effects . This suggests that Benzofuran-3-carbaldehyde might interact with its targets to inhibit cell growth, particularly in cancer cells.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that multiple pathways might be affected, leading to downstream effects such as cell growth inhibition.
Pharmacokinetics
Its solubility in dmso suggests that it might have good bioavailability.
Action Environment
It’s worth noting that the compound is stored under nitrogen at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.
Safety and Hazards
While specific safety and hazard information for Benzofuran-3-carbaldehyde was not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-benzofuran-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMWJQJGCFTJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496120 | |
Record name | 1-Benzofuran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4687-25-6 | |
Record name | 3-Benzofurancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4687-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzofuran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzofuran-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Benzofuran-3-carbaldehyde and are there any notable spectroscopic characteristics?
A1: Benzofuran-3-carbaldehyde possesses a benzofuran core structure, which consists of a benzene ring fused to a furan ring. A carbaldehyde group (-CHO) is attached at the 3-position of the benzofuran system.
Q2: Are there efficient synthetic routes to access Benzofuran-3-carbaldehyde derivatives?
A2: Yes, researchers have developed an innovative organocatalytic one-pot cascade strategy. This method uses an ether oxidation combined with iminium-ion activation to produce both naphtho[2,1-b]furan-1-carbaldehyde and benzofuran-3-carbaldehyde. Importantly, this approach demonstrates high atom economy by utilizing aryl allyl ethers as starting materials. []
Q3: Can you provide an example of a specific benzofuran-3-carbaldehyde derivative and its biological activity?
A3: Research has highlighted the isolation of two novel benzofuran-3-carbaldehyde derivatives, namely 2-(2’,3’-dihydroxy-5’-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde and 2’,3’-dihydroxyphenyl benzofuran-3-carbaldehyde, from the stem barks of the Sesbania grandiflora plant []. These compounds, particularly, exhibited moderate antibacterial activity against Bacillus subtilis in vitro [].
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